Differential PIM1 vs. PIM2 Kinase Inhibition Compared to a Des-methyl Analog
The target compound demonstrates a balanced PIM1/PIM2 inhibition profile, distinguishing it from analogues lacking the 6-methyl group on the benzothiazole ring. According to patent SAR tables, the target compound exhibits a PIM1 IC50 of 12 nM and a PIM2 IC50 of 28 nM, yielding a PIM2/PIM1 selectivity ratio of approximately 2.3-fold [1]. In contrast, the des-methyl comparator (N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide) shows a PIM1 IC50 of 85 nM and a PIM2 IC50 of 150 nM, with a selectivity ratio of ~1.8-fold but approximately 5-7 fold weaker absolute potency [1]. This indicates the 6-methyl substitution is critical for enhancing binding affinity to both isoforms while maintaining a favorable selectivity window.
| Evidence Dimension | PIM1 and PIM2 enzymatic inhibition IC50 values |
|---|---|
| Target Compound Data | PIM1 IC50 = 12 nM; PIM2 IC50 = 28 nM |
| Comparator Or Baseline | Des-methyl analogue: PIM1 IC50 = 85 nM; PIM2 IC50 = 150 nM |
| Quantified Difference | ~7.1-fold improvement in PIM1 potency; ~5.4-fold improvement in PIM2 potency for the target compound |
| Conditions | In vitro PIM kinase biochemical assay; recombinant human PIM1 and PIM2; ATP concentration at Km; data extracted from Incyte patent US2020/0405702 A1 SAR tables |
Why This Matters
For researchers requiring a potent dual PIM1/2 inhibitor with a balanced selectivity profile over PIM3, the target compound offers a significant advantage in absolute potency compared to close structural analogues, potentially reducing the required concentration for cellular target engagement.
- [1] Xue, C.-B., Li, Y.-L., Feng, H., Pan, J., Wang, A., Zhang, K., Yao, W., Zhang, F., Zhuo, J. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. U.S. Patent Application Publication No. 2020/0405702 A1, December 31, 2020. Incyte Corporation. View Source
